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Compound of Interest

Compound Name:
2-[2-(4-

Nonylphenoxy)ethoxy]ethanol

Cat. No.: B119941 Get Quote

Technical Support Center: Bradford Protein
Assay
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in addressing the

interference of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol (Nonidet P-40 or NP-40) in the

Bradford protein assay.

Frequently Asked Questions (FAQs)
Q1: What is 2-[2-(4-Nonylphenoxy)ethoxy]ethanol (NP-40) and why does it interfere with the

Bradford protein assay?

A1: 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, commonly known as Nonidet P-40 (NP-40), is a

non-ionic detergent used to solubilize membrane proteins.[1][2] It interferes with the Bradford

assay by interacting with the Coomassie Brilliant Blue G-250 dye, causing a color change even

in the absence of protein, leading to inaccurate, often inflated, protein concentration readings.

[3][4] This interference can also cause precipitation in the assay tubes.[5]

Q2: At what concentration does NP-40 start to interfere with the Bradford assay?
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A2: Interference from NP-40 and other detergents can occur at concentrations as low as 0.1%.

[5] The extent of interference is concentration-dependent. For accurate results, it is crucial to

either remove the detergent or ensure its concentration is below the interfering threshold.

Q3: Can I still use the Bradford assay if my samples contain NP-40?

A3: Yes, but you will need to take steps to mitigate the interference. This can include diluting

your sample, removing the NP-40 through methods like dialysis or protein precipitation, or

using a detergent-compatible Bradford assay reagent.[5][6]

Q4: Are there alternative protein assays that are not affected by NP-40?

A4: Yes, several alternative assays are more compatible with detergents like NP-40. The

Bicinchoninic Acid (BCA) assay is a popular alternative, although it has its own set of interfering

substances.[7] There are also commercially available detergent-compatible protein assays.

Troubleshooting Guide
This guide provides solutions to common problems encountered when using the Bradford

assay with samples containing NP-40.
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Problem Possible Cause Solution(s)

High background absorbance

in blank samples

NP-40 in the buffer is

interfering with the assay.

1. Prepare blanks and

standards in the same buffer

(without NP-40 if possible) as

the samples. 2. If NP-40 must

be in the buffer, its

concentration must be

consistent across all blanks,

standards, and samples. 3.

Use a detergent-compatible

Bradford reagent.[6]

Inaccurate or inconsistent

protein concentration readings
Interference from NP-40.

1. Dilute the sample: If the

protein concentration is high

enough, dilute the sample to a

point where the NP-40

concentration is below the

interference level (e.g.,

<0.1%).[5] 2. Remove NP-40:

Use methods like protein

precipitation or dialysis to

remove the detergent before

performing the assay.[8][9] 3.

Use a detergent-compatible

assay: Several commercial kits

are formulated to be

compatible with detergents.[6]

Precipitate forms in the assay

tubes
High concentration of NP-40.

1. Dilute the sample to reduce

the NP-40 concentration.[5] 2.

Remove the NP-40 from the

sample before the assay.[8]

Standard curve is not linear NP-40 interference affecting

the standards or samples

differently.

1. Ensure the buffer

composition is identical for all

standards and samples. 2. If

possible, prepare standards in

a buffer that does not contain

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://documents.thermofisher.com/TFS-Assets/LSG/manuals/23246_23246S_deter_compat_bradford_UG.pdf
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/4110065A.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0019-Remove-detergent.pdf
https://www.researchgate.net/profile/Andaleeb_Sajid/post/How_can_I_desalt_a_protein_sample_currently_in_300mM_salt/attachment/59d61ebcc49f478072e97642/AS%3A271743246110720%401441800046243/download/protein_precipitation_procedures.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/23246_23246S_deter_compat_bradford_UG.pdf
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/4110065A.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0019-Remove-detergent.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NP-40 and treat your samples

to remove NP-40.

Quantitative Data on NP-40 Interference
The presence of NP-40 can significantly affect the absorbance readings in a Bradford assay,

leading to an overestimation of protein concentration. The following table summarizes the

maximum compatible concentrations of NP-40 and other common detergents in a standard

Bradford assay.

Detergent Maximum Compatible Concentration

Nonidet P-40 (NP-40) 0.5%

Triton™ X-100 0.125%

SDS 0.125%

Tween™ 20 0.062%

Data sourced from a Thermo Fisher Scientific Pierce Bradford Protein Assay Kit user guide.

Experimental Protocols
Protocol 1: Protein Precipitation to Remove NP-40
This protocol is effective for concentrating protein samples while removing interfering

substances like NP-40.

Materials:

Trichloroacetic acid (TCA), 100% (w/v)

Acetone, ice-cold

Microcentrifuge

Microcentrifuge tubes
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Buffer for resuspension (compatible with downstream applications)

Procedure:

To your protein sample in a microcentrifuge tube, add an equal volume of 20% TCA

(prepared by diluting 100% TCA with water).

Vortex briefly and incubate on ice for 30 minutes.

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

Carefully decant the supernatant, which contains the NP-40.

Wash the protein pellet by adding 500 µL of ice-cold acetone. This helps to remove any

remaining TCA.

Centrifuge at 14,000 x g for 5 minutes at 4°C.

Carefully decant the acetone and allow the protein pellet to air dry for 5-10 minutes. Do not

over-dry the pellet, as it can be difficult to resuspend.

Resuspend the protein pellet in a suitable buffer for your Bradford assay or other

downstream applications.

Protocol 2: Dialysis for NP-40 Removal
Dialysis is a gentler method for removing small molecules like detergents from protein samples.

Materials:

Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 10

kDa)

Dialysis buffer (a large volume of a buffer that does not contain NP-40)

Stir plate and stir bar

Beaker
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Procedure:

Prepare the dialysis membrane according to the manufacturer's instructions. This may

involve rinsing with water or a specific buffer.

Load your protein sample into the dialysis tubing or cassette, ensuring to leave some space

for potential volume increase.

Place the sealed dialysis tubing/cassette in a beaker containing a large volume of dialysis

buffer (at least 200 times the sample volume).

Place the beaker on a stir plate and stir gently at 4°C.

Allow dialysis to proceed for 2-4 hours.

Change the dialysis buffer. For efficient removal, at least three buffer changes are

recommended. The final dialysis can be performed overnight.

After the final dialysis, remove the sample from the tubing/cassette. The protein sample is

now ready for the Bradford assay.[10]

Visualizations
Caption: Troubleshooting workflow for Bradford assays with NP-40.
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Incubate on Ice
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Discard Supernatant (contains NP-40)
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Centrifuge

Air Dry Pellet
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Protein Ready for Bradford Assay

Click to download full resolution via product page

Caption: Workflow for NP-40 removal by protein precipitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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